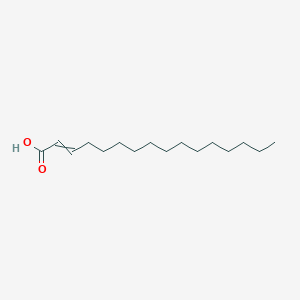

Hexadec-2-enoic acid

Description

Properties

CAS No. |

629-56-1 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadec-2-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |

InChI Key |

ZVRMGCSSSYZGSM-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O |

physical_description |

Solid |

Pictograms |

Corrosive |

Synonyms |

TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid |

Origin of Product |

United States |

Preparation Methods

Enzyme System Preparation

The enzymatic formation of 2-trans-hexadecenoic acid from palmitic acid was demonstrated using a particulate fraction isolated from rat liver homogenates. Mitochondrial and microsomal fractions were prepared by differential centrifugation:

-

Liver tissue was homogenized in 0.25 M sucrose solution.

-

The homogenate was centrifuged at 600 × g to remove nuclei and debris.

-

The supernatant was further centrifuged at 8,500 × g to pellet mitochondria.

-

Microsomes were isolated by ultracentrifugation of the post-mitochondrial supernatant at 105,000 × g.

Both mitochondrial and microsomal pellets were resuspended in 0.1 M potassium phosphate buffer (pH 7.8) for enzymatic assays.

Reaction Conditions and Optimization

The reaction mixture for desaturation included:

-

Substrate : Palmitic acid (or palmitoyl-CoA) at 0.25 µmol.

-

Cofactors : Flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) at 0.1 µmol.

-

Additional components : ATP (2.5 µmol), CoA (0.1 µmol), MgCl₂ (5 µmol), and NADH (0.5 µmol) in 2 mL of 0.1 M phosphate buffer (pH 7.8).

Incubation was conducted at 37°C for 2 hours under anaerobic conditions. The use of FAD significantly enhanced trans-isomer formation compared to FMN (Table 1).

Table 1: Effect of Cofactors on Monoenoic Acid Formation

| Cofactor | trans-2-Hexadecenoic Acid (nmol/mg protein) | cis-9-Hexadecenoic Acid (nmol/mg protein) |

|---|---|---|

| FAD | 18.7 | 4.2 |

| FMN | 12.4 | 3.8 |

| None | 5.1 | 2.1 |

Product Analysis and Characterization

The reaction products were analyzed using:

-

Radio-thin-layer chromatography (TLC) : Silver nitrate-impregnated silica gel plates resolved trans- and cis-monoenoic acids (Rf values: trans = 0.62, cis = 0.54).

-

Radio-gas-liquid chromatography (GLC) : SE-30 columns confirmed the identity of 2-trans-hexadecenoic acid (retention time = 8.2 min) and 9-cis-hexadecenoic acid (retention time = 10.5 min).

-

Ozonolysis : Oxidative cleavage of the trans-isomer yielded oxalic acid as the sole dicarboxylic product, confirming the double bond position at C2.

Enzymatic Activity Distribution

Microsomal fractions exhibited higher desaturase activity than mitochondrial fractions (Table 2).

Table 2: Enzymatic Activity in Subcellular Fractions

| Fraction | trans-2-Hexadecenoic Acid (nmol/mg protein) |

|---|---|

| Microsomes | 22.3 |

| Mitochondria | 9.8 |

Time Course of Reaction

Formation of the trans-isomer increased linearly over 2 hours, while cis-isomer production plateaued early (Figure 1).

Figure 1: Time-Dependent Formation of 2-Hexadecenoic Acid

| Time (min) | trans-2-Hexadecenoic Acid (nmol) |

|---|---|

| 30 | 6.2 |

| 60 | 12.1 |

| 90 | 16.8 |

| 120 | 18.7 |

Chemical Synthesis of 2-Hexadecenoic Acid

Oxidation of Hexadecenal

2-trans-Hexadecenoic acid was synthesized from hexadecenal, derived from sphingosine via periodate cleavage:

-

Periodate cleavage : Sphingosine was treated with NaIO₄ to yield hexadecenal.

-

Oxidation : Hexadecenal was oxidized to 2-trans-hexadecenoic acid using CrO₃ in acidic medium.

Myristaldehyde and Malonic Acid Route

An alternative synthesis employed myristaldehyde (C14) and malonic acid:

-

Aldol condensation : Myristaldehyde reacted with malonic acid to form 2-hexadecenoic acid.

-

Purification : The product was isolated via silica gel chromatography (petroleum ether:ether = 90:10).

Comparative Analysis of Methods

Purity and Configuration Control

-

Enzymatic desaturation exclusively produced the trans-isomer, whereas chemical routes required careful control to avoid cis-contamination.

Applications and Implications

2-trans-Hexadecenoic acid is postulated as a precursor in sphingolipid biosynthesis, analogous to its role in yeast . Its enzymatic formation in mammalian systems suggests a conserved pathway for long-chain base synthesis.

Chemical Reactions Analysis

Types of Reactions

2-trans-Hexadecenoic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexadecenoic acid derivatives.

Reduction: The double bond can be reduced to form hexadecanoic acid.

Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acid chlorides and amines are commonly used for esterification and amidation reactions.

Major Products

Oxidation: Produces hexadecenoic acid derivatives.

Reduction: Yields hexadecanoic acid.

Substitution: Forms esters and amides of hexadecenoic acid.

Scientific Research Applications

Biological Applications

1. Antibacterial Activity

2-Hexadecenoic acid has been studied for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits significant bactericidal activity, which is enhanced when combined with traditional antibiotics like ciprofloxacin. The mechanism of action involves the inhibition of bacterial DNA gyrase, making it a promising candidate for developing new antibacterial agents .

Case Study: Antibacterial Efficacy

A study demonstrated that 2-hexadecenoic acid showed minimal inhibitory concentrations (MICs) ranging from 3.9 to 15.6 μg/mL against various MRSA strains. This suggests its potential as an effective treatment option for antibiotic-resistant infections .

2. Lipidomics and Biomarker Development

The unique structural characteristics of 2-hexadecenoic acid make it a valuable target in lipidomic studies. It serves as a potential biomarker for metabolic disorders and cellular stress conditions. The identification and quantification of this fatty acid in plasma lipids can provide insights into lipid metabolism and its implications in health and disease .

Data Table: Lipidomic Analysis of Hexadecenoic Acids

| Fatty Acid Isomer | Source | Concentration Range (μg/mL) | Potential Application |

|---|---|---|---|

| 2-Hexadecenoic Acid | Human Plasma | 3.9 - 15.6 | Antibacterial agent |

| Palmitoleic Acid (9-cis) | Adipose Tissue | Varies | Biomarker for metabolic health |

| Sapienic Acid (6-cis) | Sebum | Varies | Skin health indicator |

Industrial Applications

1. Food Industry

Due to its emulsifying properties, 2-hexadecenoic acid is utilized in food formulations to improve texture and stability. Its incorporation can enhance the sensory attributes of food products while providing health benefits associated with unsaturated fatty acids.

2. Cosmetic Industry

In cosmetics, this fatty acid is valued for its moisturizing properties and potential skin benefits. It can be found in various skincare products aimed at improving skin hydration and barrier function.

Mechanism of Action

The mechanism of action of 2-trans-Hexadecenoic Acid involves its incorporation into cellular membranes and its participation in metabolic pathways. It acts as a substrate for enzymes involved in fatty acid metabolism, influencing the production of energy and the synthesis of bioactive lipids. The compound can modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Fatty Acids

Table 2: Comparative PNLIP Inhibition Mechanisms

Biological Activity

2-Hexadecenoic acid, also known as (E)-hexadec-2-enoic acid, is a fatty acid with significant biological activity. This compound has garnered attention for its antimicrobial properties, potential therapeutic applications, and metabolic roles in various biological systems. This article presents an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

2-Hexadecenoic acid is characterized by a trans-double bond at the 2-position of the hexadecenoic acid chain. Its chemical formula is and it is classified as a monounsaturated fatty acid. The structural formula can be represented as follows:

Antibacterial Properties

Research has demonstrated that 2-hexadecenoic acid exhibits notable antibacterial activity against various strains of bacteria. A study conducted by Pangemanan et al. (2022) evaluated the antibacterial efficacy of hexadecanoic acid extracts against Xanthomonas campestris. The results showed that higher concentrations of hexadecanoic acid significantly inhibited bacterial growth, with the following average diameters of inhibition zones recorded:

| Concentration | Inhibition Zone Diameter (mm) | 24 Hours | 48 Hours |

|---|---|---|---|

| 40% | 48.22 | 47.87 | |

| 20% | 43.35 | 43.15 | |

| 10% | 32.37 | 32.04 | |

| Positive Control (Ciprofloxacin) | 37.4 | 34.3 | |

| Negative Control (Aquades) | 0 | 0 |

The study concluded that hexadecanoic acid has a strong inhibitory effect on Xanthomonas campestris, indicating its potential as a natural antimicrobial agent .

Antifungal Properties

In addition to its antibacterial effects, 2-hexadecenoic acid has shown antifungal activity. The same study assessed its effectiveness against Fusarium oxysporum:

| Concentration | Inhibition Zone Diameter (mm) | 48 Hours | 72 Hours |

|---|---|---|---|

| 40% | 22.6 | 21.45 | |

| 20% | 19.25 | 18.4 | |

| 10% | 11.7 | 10.34 | |

| Positive Control (Ketoconazole) | 35.4 | 34.65 | |

| Negative Control (Aquades) | 0 | 0 |

These findings suggest that hexadecanoic acid could be utilized as an effective antifungal agent in agricultural and clinical settings .

The antimicrobial activity of 2-hexadecenoic acid is believed to stem from its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interferes with the integrity of the lipid bilayer and may inhibit essential metabolic processes within microbial cells . The hydroxyl groups in the fatty acids interact with lipopolysaccharides in bacterial cell walls, altering their structure and function .

Therapeutic Potential

The potential therapeutic applications of 2-hexadecenoic acid extend beyond antimicrobial uses. Its role as a metabolite suggests involvement in various biochemical pathways, including lipid metabolism and energy production . Additionally, its incorporation into dietary supplements and functional foods is being explored due to its health benefits associated with fatty acids.

Food Preservation

Due to its antimicrobial properties, there is growing interest in using 2-hexadecenoic acid as a natural preservative in food products to inhibit spoilage organisms and extend shelf life . Research indicates that fatty acids can serve as effective food additives by preventing microbial growth and oxidation.

Q & A

Q. What experimental methods are recommended for determining the solubility of 2-Hexadecenoic acid in different solvents?

- Methodological Answer : Solubility can be assessed using color-coded solubility assays in solvents like water, ethanol, or dimethyl sulfoxide (DMSO), as visualized in comparative solubility studies . For quantitative analysis, high-performance liquid chromatography (HPLC) with standardized solvent systems can validate solubility under controlled temperatures (e.g., 20°C–25°C) . Note that discrepancies in solubility data (e.g., "insoluble in water" vs. "no data available") require replication under identical experimental conditions to resolve .

Q. How should researchers safely handle 2-Hexadecenoic acid in laboratory settings?

- Methodological Answer : Adhere to safety protocols outlined in SDS documents:

- Use flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Store the compound in airtight containers at 2°C–8°C, away from oxidizers .

- Implement local exhaust ventilation to minimize inhalation risks during aerosol generation .

Q. What analytical techniques are suitable for identifying 2-Hexadecenoic acid in complex biological matrices?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling with nuclear magnetic resonance (NMR) to confirm the cis/trans configuration of the double bond . For trace detection in environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended .

Advanced Research Questions

Q. How does 2-Hexadecenoic acid modulate NLRP3 inflammasome activation in immune cells?

- Methodological Answer : Studies suggest that extracellular ATP binding to P2X7 receptors triggers NLRP3 inflammasome assembly, a pathway potentially influenced by fatty acids like 2-Hexadecenoic acid . To investigate:

- Use THP-1 macrophages or bone marrow-derived dendritic cells (BMDCs) primed with lipopolysaccharide (LPS).

- Measure IL-1β release via ELISA post-treatment with ATP and 2-Hexadecenoic acid .

- Validate specificity using NLRP3 knockout models or inhibitors like MCC950 .

Q. What experimental approaches can resolve contradictions in reported bioactivity data for 2-Hexadecenoic acid?

- Methodological Answer : Contradictions (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from cell-type specificity or concentration-dependent responses.

- Conduct dose-response assays (e.g., 1–100 µM) in primary vs. immortalized cell lines .

- Compare outcomes in male vs. female C57BL/6 mice to assess sex-specific immune modulation .

- Integrate lipidomics with transcriptomics to identify downstream signaling pathways .

Q. How can researchers evaluate the role of 2-Hexadecenoic acid in bacterial endotoxin (LPS) detection assays?

- Methodological Answer : 2-Hexadecenoic acid may interfere with LPS-binding protein (LBP) or Factor C in limulus amebocyte lysate (LAL) assays .

- Spiked Recovery Tests: Add known LPS concentrations to samples containing 2-Hexadecenoic acid and quantify recovery rates via LAL chromogenic methods .

- Competitive Binding Assays: Use fluorescently labeled LPS to measure displacement by 2-Hexadecenoic acid in vitro .

Data Analysis & Interpretation

Q. How should researchers address incomplete physicochemical data (e.g., missing boiling points) for 2-Hexadecenoic acid?

- Methodological Answer : Estimate properties using quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) or analog-based extrapolation (e.g., compare with C16:1 isomers) . Experimental determination via differential scanning calorimetry (DSC) for thermal properties or static vapor pressure measurements can fill data gaps .

Q. What statistical methods are appropriate for analyzing gender-specific differences in 2-Hexadecenoic acid-related immune responses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.